molecular formula C12H16N2O4S B13627163 Benzyl 3-sulfamoylpyrrolidine-1-carboxylate

Benzyl 3-sulfamoylpyrrolidine-1-carboxylate

Cat. No.: B13627163
M. Wt: 284.33 g/mol
InChI Key: FROJCOZKRXAIFF-UHFFFAOYSA-N
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Description

Benzyl 3-sulfamoylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of sulfamoyl pyrrolidines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, which is further substituted with a sulfamoyl group at the third position and a carboxylate group at the first position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-sulfamoylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using reagents like sulfamoyl chloride.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-sulfamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfamoyl group.

    Hydrolysis: The carboxylate group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sulfamoyl chloride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different functional groups.

    Hydrolysis: Carboxylic acids and corresponding amines.

Scientific Research Applications

Benzyl 3-sulfamoylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-sulfamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-pyrroline-1-carboxylate: A related compound with a similar pyrrolidine ring structure but lacking the sulfamoyl group.

    Sulfamoyl pyrrolidine derivatives: Compounds with similar sulfamoyl and pyrrolidine structures but different substituents.

Uniqueness

Benzyl 3-sulfamoylpyrrolidine-1-carboxylate is unique due to the combination of its benzyl, sulfamoyl, and carboxylate groups, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

benzyl 3-sulfamoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H16N2O4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,16,17)

InChI Key

FROJCOZKRXAIFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1S(=O)(=O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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